16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal
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Overview
Description
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal is a synthetic steroidal compound. It is characterized by the presence of an epoxy group at the 16alpha and 17alpha positions, a hydroxyl group at the 3beta position, and a cyclic ethylene acetal moiety. This compound is part of the pregnane steroid family and has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal typically involves multiple steps. One common method starts with 3beta-hydroxy-pregn-5,16-dien-20-one-3-acetate. This intermediate undergoes an addition reaction with nitrosomethylurea, followed by elimination to form 3beta-hydroxy-16beta-methyl-pregn-5,16-dien-20-one-3-acetate. The final step involves an epoxidation reaction with hydrogen peroxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-keto or 3-aldehyde derivatives.
Reduction: Formation of 16alpha,17-diol derivatives.
Substitution: Formation of 3-alkoxy or 3-acetoxy derivatives.
Scientific Research Applications
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating gene expression and influencing cellular functions. It may also inhibit certain enzymes, affecting metabolic pathways and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 16alpha,17alpha-Epoxy-3beta-hydroxy-5alpha-pregnan-20-one
- 16alpha,17alpha-Epoxy-5alpha-pregnan-20-one
- 3beta,17alpha-Dihydroxy-16-methylenepregn-5-en-20-one
Uniqueness
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal is unique due to its specific structural features, such as the cyclic ethylene acetal moiety and the epoxy group at the 16alpha and 17alpha positions. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C23H34O4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(1R,2S,4R,6S,7S,10S,11R,14S)-7,11-dimethyl-6-(2-methyl-1,3-dioxolan-2-yl)-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-ol |
InChI |
InChI=1S/C23H34O4/c1-20-8-6-15(24)12-14(20)4-5-16-17(20)7-9-21(2)18(16)13-19-23(21,27-19)22(3)25-10-11-26-22/h4,15-19,24H,5-13H2,1-3H3/t15-,16+,17-,18-,19+,20-,21-,23+/m0/s1 |
InChI Key |
HIVIGUZFNGLJHE-NNGVQEDHSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]5[C@]4(O5)C6(OCCO6)C)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC5C4(O5)C6(OCCO6)C)C)O |
Origin of Product |
United States |
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